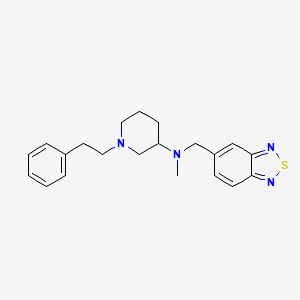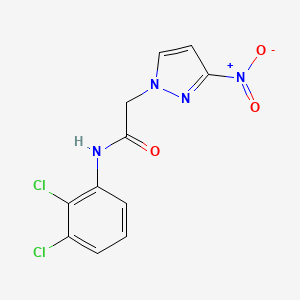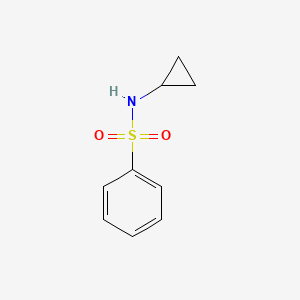![molecular formula C15H22N4O3 B6058896 4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a heterocyclic compound that contains a morpholine ring and a nitrophenyl group.
科学的研究の応用
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. MPP has been shown to have potent inhibitory effects on the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders. MPP has also been studied for its potential use as a radioligand in imaging studies of the brain.
作用機序
MPP acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MPP increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved motor function.
Biochemical and Physiological Effects:
MPP has been shown to have potent effects on dopamine signaling, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which can lead to side effects such as anxiety and depression.
実験室実験の利点と制限
MPP is a well-established compound that has been extensively studied for its potential applications in various fields. MPP is relatively easy to synthesize and can be obtained in high yields and purity. However, MPP can be difficult to work with due to its toxicity and potential for adverse effects on other neurotransmitter systems.
将来の方向性
There are several potential future directions for research on MPP. One area of interest is the development of new derivatives of MPP that have improved selectivity and potency for the dopamine transporter. Another area of interest is the use of MPP as a radioligand in imaging studies of the brain. Finally, MPP could be studied for its potential use in other dopamine-related disorders, such as addiction and schizophrenia.
Conclusion:
In conclusion, MPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP has been extensively studied for its potential use in the treatment of Parkinson's disease and other dopamine-related disorders. MPP acts as a potent inhibitor of the dopamine transporter, which can lead to improved motor function and decreased symptoms of Parkinson's disease. However, MPP can also have adverse effects on other neurotransmitter systems, which can lead to side effects such as anxiety and depression. There are several potential future directions for research on MPP, including the development of new derivatives and the use of MPP as a radioligand in imaging studies of the brain.
合成法
MPP can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with acetic anhydride to produce 4-nitroacetanilide. This intermediate product is then reacted with morpholine in the presence of a catalyst to produce MPP. The synthesis of MPP is a well-established process that has been optimized for high yields and purity.
特性
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-16-4-6-18(7-5-16)15-12-13(2-3-14(15)19(20)21)17-8-10-22-11-9-17/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGHBKLHJVHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B6058839.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)

![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)
![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)

![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)